molecular formula C17H9F3N2S B3916790 2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile

Cat. No. B3916790
M. Wt: 330.3 g/mol
InChI Key: BDDXWHSOVMWQHH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of acrylonitrile derivatives and has been found to possess a range of interesting biological properties.

Mechanism of Action

The mechanism of action of BTA-1 is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BTA-1 has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of certain ion channels in the brain. It has also been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

BTA-1 has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been extensively studied, and its properties are well-characterized. However, there are some limitations to its use. It has been found to be toxic at high concentrations, and care must be taken when handling the compound. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on BTA-1. One area of interest is its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential use as an anti-cancer agent. Studies are needed to determine its effectiveness against different types of cancer and to develop more efficient delivery methods. Finally, further studies are needed to determine its safety profile and to identify any potential side effects.

Scientific Research Applications

BTA-1 has been extensively studied for its potential therapeutic applications. It has been found to possess a range of interesting biological properties such as anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2S/c18-17(19,20)13-7-5-11(6-8-13)9-12(10-21)16-22-14-3-1-2-4-15(14)23-16/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDXWHSOVMWQHH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-yl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile

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